3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between an aryl hydrazine and a quinoline derivative can form the pyrazoloquinoline scaffold.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Substitution with Nitrophenyl and Methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. The nitrophenyl group can be added using nitration reactions, while the methylphenyl group can be introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives, nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The nitrophenyl group may participate in hydrogen bonding or π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
3-(4-methylphenyl)-1-(3-aminophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological activity.
3-(4-methylphenyl)-1-(3-nitrophenyl)-7-methyl-1H-pyrazolo[4,3-c]quinoline: Substitutes the trifluoromethyl group with a methyl group, affecting its electronic properties and interactions.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline imparts unique electronic and steric properties, enhancing its stability and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-5-7-15(8-6-14)22-20-13-28-21-11-16(24(25,26)27)9-10-19(21)23(20)30(29-22)17-3-2-4-18(12-17)31(32)33/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAKYLFUUQZWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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